Methyl 5-(methoxymethoxy)pent-2-enoate
Description
Properties
CAS No. |
112545-18-3 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 5-(methoxymethoxy)pent-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-10-7-12-6-4-3-5-8(9)11-2/h3,5H,4,6-7H2,1-2H3 |
InChI Key |
SZFWGNRRLVMCKT-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 5-(Methoxymethoxy)Pent-2-Ynoate
- Protection of Alcohol : Begin with pent-4-yn-1-ol. Protect the C5 hydroxyl group using MOMCl (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in CH$$2$$Cl$$2$$ at 0°C to room temperature. The reaction achieves >95% conversion, yielding 5-(methoxymethoxy)pent-1-yne.
- Esterification : Convert the terminal alkyne to the corresponding ethyl ester via palladium-catalyzed carbonylation or direct coupling with ethyl chloroformate.
Conjugate Addition to Form Z-Enoate
- Grignard Reaction : Treat ethyl 5-(methoxymethoxy)pent-2-ynoate with MeLi (1.6 M in Et$$_2$$O) at −78°C in THF. The reaction proceeds via a copper(I)-mediated conjugate addition, favoring Z-selectivity (>95:5 Z/E ratio).
- Quenching and Workup : After 4 h at −78°C, quench with methanol and extract with Et$$_2$$O. Purify via silica gel chromatography (5–10% ethyl acetate/hexanes) to isolate the Z-enoate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 90–99% | |
| Z/E Selectivity | >95:5 | |
| Reaction Temp | −78°C |
Alternative Route: Esterification of Preformed Acid
For laboratories equipped with the carboxylic acid precursor, direct esterification offers a streamlined pathway:
Synthesis of 5-(Methoxymethoxy)Pent-2-Enoic Acid
- Oxidative Hydration : Subject 5-(methoxymethoxy)pent-2-ynoic acid to HgSO$$4$$-catalyzed hydration in H$$2$$SO$$4$$/H$$2$$O, yielding the Z-enoic acid.
- Methylation : React the acid with methyl iodide (1.5 equiv) and K$$2$$CO$$3$$ (2.0 equiv) in DMF at 50°C for 12 h.
Optimization Insight :
- Catalyst Screening : Steglich esterification (DCC/DMAP) provides superior yields (85–90%) compared to traditional Fischer esterification.
- Solvent Effects : THF increases reaction homogeneity, reducing side products.
Stereochemical Control and Mechanistic Considerations
The Z-configuration of the double bond is critical for the compound’s reactivity and application. Key factors influencing stereoselectivity include:
- Copper-Mediated Additions : CuI/TMEDA complexes promote syn-addition of Grignard reagents to alkynoates, ensuring Z-geometry.
- Low-Temperature Conditions : Reactions at −78°C minimize thermal equilibration between Z and E isomers.
Mechanistic Pathway :
$$
\text{RC≡CCOOR'} + \text{R''MgX} \xrightarrow{\text{CuI, -78°C}} \text{Z-R''CH=CHCOOR'}
$$
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Z/E Ratio | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Alkynoate + Grignard | 90–99 | >95:5 | High | Moderate |
| Direct Esterification | 85–90 | N/A | Low | High |
Trade-offs : The Grignard route offers superior stereocontrol but requires stringent anhydrous conditions. Direct esterification is simpler but depends on preformed acid precursors.
Challenges and Mitigation Strategies
- MOM Group Stability : The MOM ether is susceptible to acidic hydrolysis. Use neutral pH during workup.
- Over-Addition of Grignard Reagents : Employ stoichiometric CuI to prevent dialkylation.
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexanes (10–20%) resolves ester and MOM-protected intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methoxymethoxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the methoxymethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester derivatives.
Scientific Research Applications
Methyl 5-(methoxymethoxy)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It finds use in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-(methoxymethoxy)pent-2-enoate involves its reactivity with various chemical reagents. The ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. The methoxymethoxy group can also participate in reactions, contributing to the compound’s overall reactivity. Molecular targets and pathways depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Reactivity and Stability
- Methoxymethoxy vs. Ethoxymethoxy : The MOM group in the target compound is more acid-sensitive than ethoxymethoxy (EOM), which requires stronger acidic conditions for cleavage (e.g., HCl/THF vs. TFA/CH₂Cl₂ for EOM) .
- Silyl vs. MOM Protection : The TBS ether in the analogue from is stable under acidic conditions but cleaved by fluoride ions (e.g., TBAF), offering orthogonal protection strategies .
- Steric Effects : Bulky substituents like the TBS group reduce reactivity in nucleophilic additions compared to the smaller MOM group .
Data Tables
Table 1: Comparative Spectral Data
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(methoxymethoxy)pent-2-enoate, and how can reaction conditions be optimized?
Answer: The synthesis of this compound derivatives typically involves multi-step protocols, including:
- Enolate formation : Using reagents like TosMIC (toluenesulfonylmethyl isocyanide) in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) to prevent side reactions .
- Cyclization : Catalyzed by Pd(OAc)₂ with ligands such as (o-Tol)₃P to facilitate intramolecular coupling, as demonstrated in analogous pent-2-enoate syntheses .
- Purification : Silica gel column chromatography is critical for isolating intermediates and final products, with solvent systems optimized based on polarity differences .
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| TosMIC reaction | THF, Ar atmosphere | Avoid moisture | ~60-70% via slow addition |
| Pd-catalyzed cyclization | Pd(OAc)₂, (o-Tol)₃P, CH₃CN | Enhance regioselectivity | ~75-85% with excess ligand |
| Purification | Hexane/EtOAc gradients | Remove unreacted reagents | >90% purity achievable |
Q. How should researchers characterize this compound using spectroscopic techniques?
Answer: A combination of spectroscopic methods is essential:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Critical safety measures include:
- Respiratory Protection : NIOSH/MSHA-approved respirators for volatile intermediates .
- Gloves/Chemical Resistance : Nitrile or neoprene gloves to prevent skin contact with reactive esters .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste (e.g., from bromination steps) per EPA guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve stereochemical ambiguities in this compound derivatives?
Answer: X-ray crystallography using SHELXL ( ) is definitive for assigning stereochemistry:
- Refinement : SHELXL’s least-squares algorithms refine atomic positions against high-resolution data (e.g., R-factor < 0.05) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve NMR vs. crystallography discrepancies (e.g., alkene geometry: cis vs. trans) .
Case Study : A related pent-2-enoate derivative showed conflicting NOESY (NMR) and X-ray data; SHELXL refinement confirmed the crystallographic E-configuration was correct .
Q. What role do transition metal catalysts play in the cyclization of this compound precursors?
Answer: Pd catalysts (e.g., Pd(OAc)₂) enable key transformations:
Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in this compound synthesis?
Answer: Deuterium labeling (e.g., CD₃O groups) probes rate-determining steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
